REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[C:11]1([CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Mg]Cl.C(O)(=O)C>C1COCC1.O.O.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH3:19])[C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1 |f:4.5.6.7.8.9|
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Name
|
|
Quantity
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13 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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65 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
o-tolylmagnesium chloride
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Quantity
|
206.3 mL
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Type
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reactant
|
Smiles
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C1(=C(C=CC=C1)[Mg]Cl)C
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Name
|
|
Quantity
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103.8 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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44.24 g
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Type
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catalyst
|
Smiles
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O.O.C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
was further stirred 3 hours at 0° C. and overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution obtained
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Type
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TEMPERATURE
|
Details
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It was cooled to −60° C.
|
Type
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WAIT
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Details
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After 30 minutes at −60° C.
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Duration
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30 min
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Type
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FILTRATION
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Details
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one hour at room temperature, the reaction mixture was filtered
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Duration
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1 h
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Type
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CUSTOM
|
Details
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THF removed under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was partitioned between water and dichloromethane
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Type
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EXTRACTION
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Details
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extracted
|
Type
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FILTRATION
|
Details
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The crude product was filtered on silica gel (eluent: ethyl acetate/toluene/formic acid 20:75:5)
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Type
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CUSTOM
|
Details
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then partitioned between 200 ml aqueous half-saturated sodium carbonate solution and 100 ml dichloromethane
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Type
|
WASH
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Details
|
The organic phase was washed with 50 ml aqueous half-saturated sodium carbonate solution
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)O)C(=C1)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |